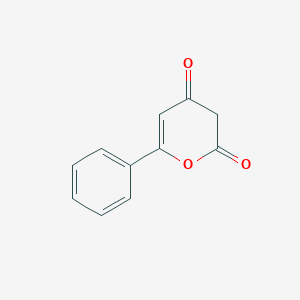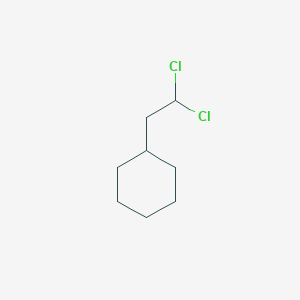
(2,2-Dichloroethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反应分析
Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
科学研究应用
(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.
相似化合物的比较
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.
属性
CAS 编号 |
5173-61-5 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC 名称 |
2,2-dichloroethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |
InChI 键 |
ZCYFGVLFJDLYCL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


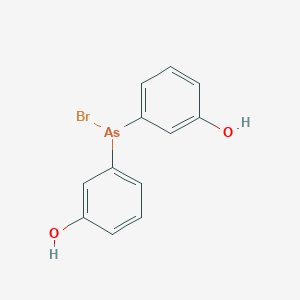
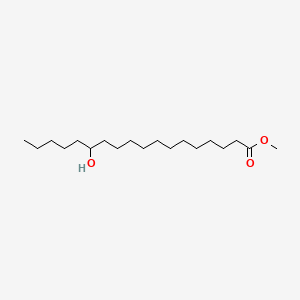
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
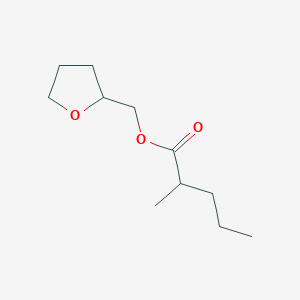
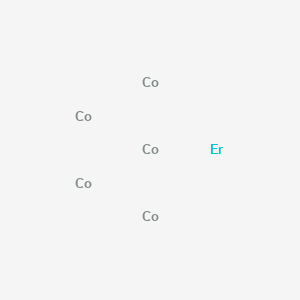
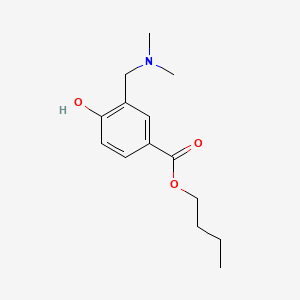

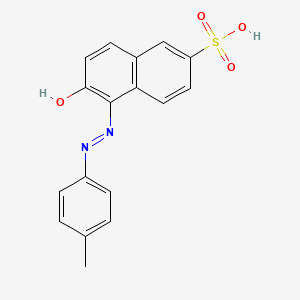


![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
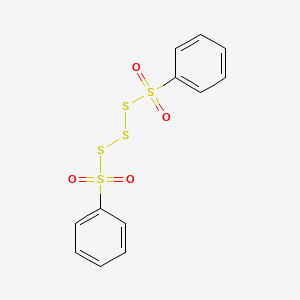
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
